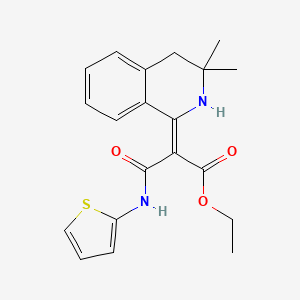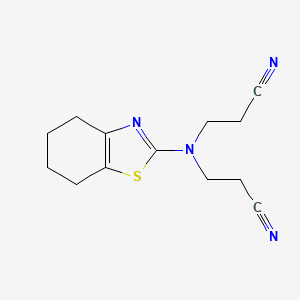
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as EIPA, belongs to the class of amiloride analogs and has been studied extensively for its ability to inhibit various ion channels and transporters.
Mécanisme D'action
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide exerts its pharmacological effects by inhibiting ion channels and transporters. The compound has been shown to block the Na+/H+ exchanger by binding to the extracellular domain of the protein. It also inhibits the Na+/K+/2Cl- cotransporter by blocking the chloride binding site. Additionally, N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to increase the open probability of the CFTR channel by stabilizing the open state of the protein.
Biochemical and Physiological Effects:
The inhibition of ion channels and transporters by N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has several biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation by disrupting intracellular pH regulation. In cystic fibrosis, N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to increase chloride secretion by the CFTR channel, leading to improved mucus clearance. In hypertension, the compound has been shown to inhibit the Na+/H+ exchanger, leading to decreased intracellular sodium and water retention.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has high purity and stability. It also has a well-characterized mechanism of action, making it an ideal tool for studying ion channels and transporters. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as diabetes and neurodegenerative diseases. Additionally, the compound's effects on ion channels and transporters in different cell types and tissues need to be further explored to fully understand its pharmacological effects. Finally, the development of new drug delivery systems for N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide could improve its bioavailability and reduce potential toxicity.
Méthodes De Synthèse
The synthesis of N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 2-ethylphenylamine with 1-naphthylamine to form the intermediate compound. The intermediate compound is then reacted with phenylsulfonyl chloride in the presence of a base to produce the final product, N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide. The synthesis method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cystic fibrosis, and hypertension. The compound has been shown to inhibit various ion channels and transporters, including the Na+/H+ exchanger, the Na+/K+/2Cl- cotransporter, and the cystic fibrosis transmembrane conductance regulator (CFTR). These ion channels and transporters play a critical role in the pathophysiology of these diseases, making N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide a promising therapeutic agent.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-2-20-11-7-9-18-25(20)28(32(30,31)22-14-4-3-5-15-22)19-26(29)27-24-17-10-13-21-12-6-8-16-23(21)24/h3-18H,2,19H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXVIVKWIQXMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-naphthalen-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzoylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233738.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5233750.png)

![N,N'-bis[3-(methylthio)phenyl]urea](/img/structure/B5233758.png)

![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5233768.png)
![methyl (2-chloro-4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenoxy)acetate](/img/structure/B5233774.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5233776.png)
![4-(2-chlorophenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5233778.png)

![5-(1-cyclohexen-1-ylacetyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233790.png)

![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-propylpyrimidine](/img/structure/B5233808.png)
![N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]](/img/structure/B5233809.png)